

# Lanifibranor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Lanifibranor** (IVA337) is a first-in-class pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist developed by Inventiva Pharma, currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH). It distinguishes itself by moderately and simultaneously activating all three PPAR isoforms—PPAR $\alpha$ , PPAR $\delta$  (also known as PPAR $\beta$ ), and PPAR $\gamma$ . This triple activation profile allows **Lanifibranor** to target the complex pathophysiology of NASH by addressing its metabolic, inflammatory, and fibrotic components. This document provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to **Lanifibranor**.

### **Discovery of Lanifibranor**

The discovery of **Lanifibranor** originated from a systematic drug discovery campaign aimed at identifying novel modulators of PPARs.[1] The process began with a high-throughput screening (HTS) of Inventiva's proprietary chemical library to identify compounds with activity on PPAR isoforms.[1]

This screening identified an initial hit, a PPARα activator (compound 4), which served as the starting point for a comprehensive medicinal chemistry optimization program.[1] Through iterative cycles of design, synthesis, and biological evaluation of novel indole sulfonamide derivatives, researchers refined the molecule's structure to achieve a balanced activity profile







across all three PPAR isoforms.[1][2] This effort culminated in the identification of **Lanifibranor** (IVA337), a moderately potent and well-balanced pan-PPAR agonist with a favorable safety profile.[1]

The discovery workflow is illustrated below.





Click to download full resolution via product page

Discovery Workflow for Lanifibranor.



## **Chemical Synthesis**

**Lanifibranor** is chemically named 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoic acid.[3] The synthesis of **Lanifibranor** and its analogues is described in the Journal of Medicinal Chemistry.[2][4] While specific, step-by-step industrial synthesis protocols are proprietary, the general synthetic route involves the construction of the core indole structure followed by key coupling reactions.

A plausible, generalized synthesis would involve:

- Formation of the Indole Core: Starting with a substituted aniline, a Fischer indole synthesis
  or a similar method is used to construct the 5-chloroindole ring system.
- Alkylation: The indole-2 position is alkylated to introduce the butanoic acid side chain, often using a protected form of a 4-halobutanoate ester.
- Sulfonylation: The indole nitrogen at position 1 is sulfonated using 6-benzothiazolesulfonyl chloride. This is a critical step to introduce the benzothiazole sulfonyl moiety.
- Deprotection: Finally, the ester of the butanoic acid side chain is hydrolyzed (saponified) to yield the final carboxylic acid product, **Lanifibranor**.

Various crystalline polymorphic forms of **Lanifibranor**, designated as Form LN1 and Form LN2, have also been identified and can be prepared through specific crystallization processes involving different solvents and temperatures.[3]

### **Mechanism of Action: Pan-PPAR Activation**

Lanifibranor functions as a ligand-activated transcription factor modulator by binding to and activating all three PPAR isoforms.[5] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression. [6]

The balanced, moderate activation of PPAR $\alpha$ ,  $\delta$ , and  $\gamma$  addresses the multifaceted nature of NASH:[5][7][8]



- PPARα Activation: Primarily expressed in the liver, its activation enhances fatty acid oxidation and transport, reduces triglyceride levels, and decreases lipogenesis, thereby addressing hepatic steatosis.[2][8]
- PPARδ Activation: Ubiquitously expressed, its activation improves glucose utilization and fatty acid oxidation in extrahepatic tissues, contributing to improved insulin sensitivity and lipid metabolism.[2][7]
- PPARy Activation: Highly expressed in adipose tissue, its partial activation by **Lanifibranor** is crucial for increasing insulin sensitization, promoting fatty acid storage in subcutaneous fat (reducing visceral adiposity), and exerting direct anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.[2][8]

The integrated effects of activating these three pathways are depicted in the signaling diagram below.





Click to download full resolution via product page

Lanifibranor's Pan-PPAR Signaling Pathway.

# Quantitative Data Summary Table 1: In Vitro PPAR Activation Profile

The potency of **Lanifibranor** on each human PPAR isoform has been determined through cellular transactivation assays.

| PPAR Isoform                                                                                                                                                                          | EC <sub>50</sub> (nM) [Source: 4] | EC <sub>50</sub> (nM) [Source: 2] |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|-----------------------------------|
| hPPARα                                                                                                                                                                                | 1,537                             | 4,660                             |
| hPPARδ                                                                                                                                                                                | 866                               | 398                               |
| hPPARy                                                                                                                                                                                | 206                               | 572                               |
| EC <sub>50</sub> (Half maximal effective concentration) values represent the concentration of Lanifibranor required to elicit 50% of the maximal response in a transactivation assay. |                                   |                                   |

### **Table 2: Key Preclinical In Vivo Data**

**Lanifibranor** has demonstrated significant efficacy in various animal models relevant to NASH and fibrosis.



| Model                                                   | Treatment                    | Key Findings                                                                                  | Reference |
|---------------------------------------------------------|------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Carbon Tetrachloride-<br>induced Mouse Model<br>of NASH | Lanifibranor                 | Decreased collagen deposition.                                                                | [9]       |
| TAA-cirrhotic Rat<br>Model                              | Lanifibranor                 | -15% reduction in portal pressure (p=0.003), indicating improved hepatic vascular resistance. | [10]      |
| Bleomycin-induced<br>Lung Fibrosis Mouse<br>Model       | 100 mg/kg<br>Lanifibranor    | Reduced development of lung fibrosis and right ventricular hypertrophy.                       | [11]      |
| CDAA-HFD Mouse<br>Model of<br>Steatohepatitis           | 30 mg/kg/day<br>Lanifibranor | Ameliorated steatosis, lobular inflammation, ballooning, and fibrosis.                        | [3]       |

# Table 3: Summary of Phase 2b NATIVE Clinical Trial Results

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled trial in patients with active, non-cirrhotic NASH.[4][9]



| Endpoint                                                               | Placebo (n=81) | Lanifibranor 800<br>mg/day (n=83) | Lanifibranor 1200<br>mg/day (n=83) |
|------------------------------------------------------------------------|----------------|-----------------------------------|------------------------------------|
| Primary Endpoint                                                       |                | J ., (,                           | J J ( )                            |
| ≥2-point decrease in SAF-A score¹ without fibrosis worsening           | 33%            | 48% (p=0.07 vs<br>placebo)        | 55% (p=0.007 vs<br>placebo)        |
| Key Secondary<br>Endpoints                                             |                |                                   |                                    |
| NASH Resolution <sup>2</sup> without fibrosis worsening                | 22%            | 39%                               | 49%                                |
| Fibrosis Improvement (≥1 stage) without NASH worsening                 | 29%            | 34%                               | 48%                                |
| NASH Resolution² AND Fibrosis Improvement (≥1 stage)                   | 9%             | 25%                               | 35%                                |
| Metabolic Parameters<br>(Change from<br>Baseline with 1200<br>mg dose) |                |                                   |                                    |
| HbA1c                                                                  | +0.1%          | -                                 | -0.4%                              |
| Triglycerides                                                          | -              | -                                 | Significant Reduction              |
| HDL Cholesterol                                                        | -              | -                                 | Significant Increase               |
| Adiponectin                                                            | -              | -                                 | Mean 4.5-fold increase             |
| 1CAE A Coord                                                           |                |                                   |                                    |

<sup>1</sup>SAF-A Score:

Steatosis, Activity,

Fibrosis score,

combining



inflammation and ballooning (range 0-4).[4]

<sup>2</sup>NASH Resolution:

Defined as a score of

0 for ballooning and 0-

1 for inflammation.[4]

Data sourced from Francque SM, et al. N Engl J Med 2021.[2][4]

# Experimental Protocols General Synthesis of Lanifibranor (Illustrative)

The synthesis described in the literature involves a multi-step process.[2] An illustrative protocol for the final saponification step is provided below, based on general laboratory procedures for ester hydrolysis.

- Objective: To hydrolyze the ethyl ester precursor of **Lanifibranor** to the final carboxylic acid.
- Materials: Ethyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.
- Procedure:
  - Dissolve the Lanifibranor ethyl ester precursor (1 equivalent) in a mixture of THF and water (e.g., 5:1 ratio).
  - Add an excess of LiOH (e.g., 6 equivalents) to the solution.
  - Stir the reaction mixture at a controlled temperature (e.g., 40°C) overnight, monitoring for completion by TLC or LC-MS.
  - Upon completion, remove the THF under reduced pressure.



- Partition the remaining aqueous residue between diethyl ether and water to remove any unreacted starting material.
- Carefully acidify the separated aqueous layer with a suitable acid (e.g., 5% HCl) to a pH of ~2-3.
- The resulting precipitate (Lanifibranor) is collected by filtration, washed with water, and dried under vacuum.

### **PPAR Transactivation Assay (Representative Protocol)**

This assay measures the ability of a compound to activate PPARs and induce the expression of a reporter gene.

- Objective: To quantify the EC<sub>50</sub> of **Lanifibranor** for each PPAR isoform.
- Materials:
  - Mammalian cell line (e.g., COS-7 or HEK293T).[1][12]
  - Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNAbinding domain (DBD).
  - Reporter plasmid containing a GAL4 response element upstream of a luciferase gene.
  - Transfection reagent.
  - Lanifibranor and reference agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, GW1929 for PPARy).[1]
  - Cell culture media and reagents.
  - Luciferase assay system.
- Procedure:
  - Transfection: Co-transfect the cells with the appropriate PPAR-LBD-GAL4-DBD expression plasmid and the luciferase reporter plasmid.



- Plating: Plate the transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.
- Treatment: Prepare serial dilutions of Lanifibranor and reference compounds in culture medium. Remove the existing medium from the cells and add the compound-containing medium.
- Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO<sub>2</sub> incubator.
- Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot
  the normalized data against the logarithm of the compound concentration and fit to a
  sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

### Conclusion

Lanifibranor represents a significant advancement in the potential treatment of NASH. Its discovery through a rigorous screening and optimization process has yielded a unique pan-PPAR agonist that addresses the core pathological pillars of the disease: steatosis, inflammation, and fibrosis. The robust preclinical and clinical data, particularly from the Phase 2b NATIVE trial, underscore its potential to resolve NASH and improve fibrosis. The ongoing Phase 3 NATiV3 trial will be crucial in confirming these findings and paving the way for a potential new standard of care for patients with this challenging condition.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC



[pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Virtual Screening as a Technique for PPAR Modulator Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pan-PPAR agonist lanifibranor improves portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pan-PPAR agonist lanifibranor reduces development of lung fibrosis and attenuates cardiorespiratory manifestations in a transgenic mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Lanifibranor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608451#lanifibranor-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com